

HDMBOA-Glc: A Key Secondary Metabolite in Grass Defense

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HDMBOA-Glc**

Cat. No.: **B1263270**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

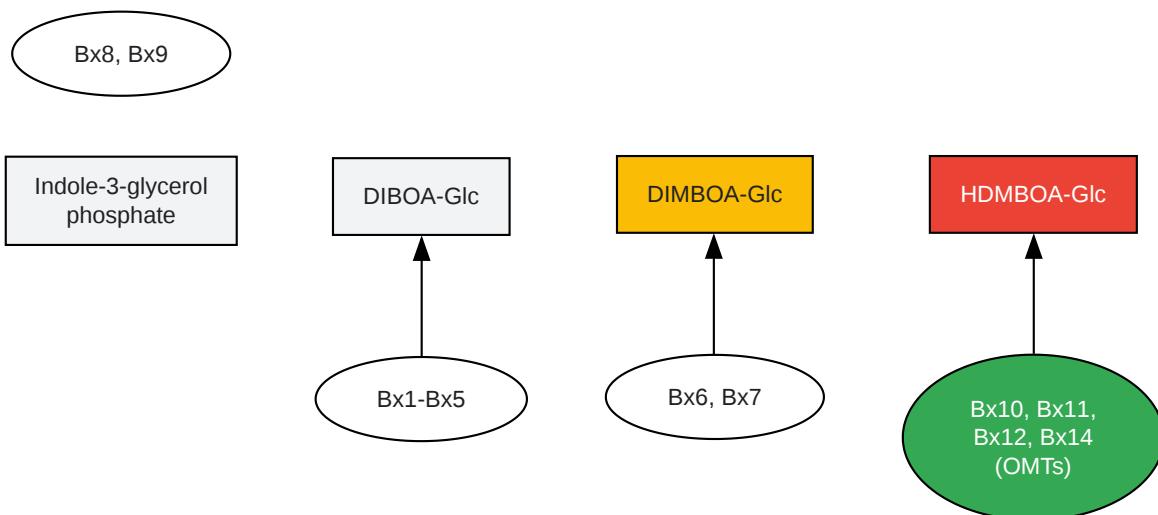
Executive Summary

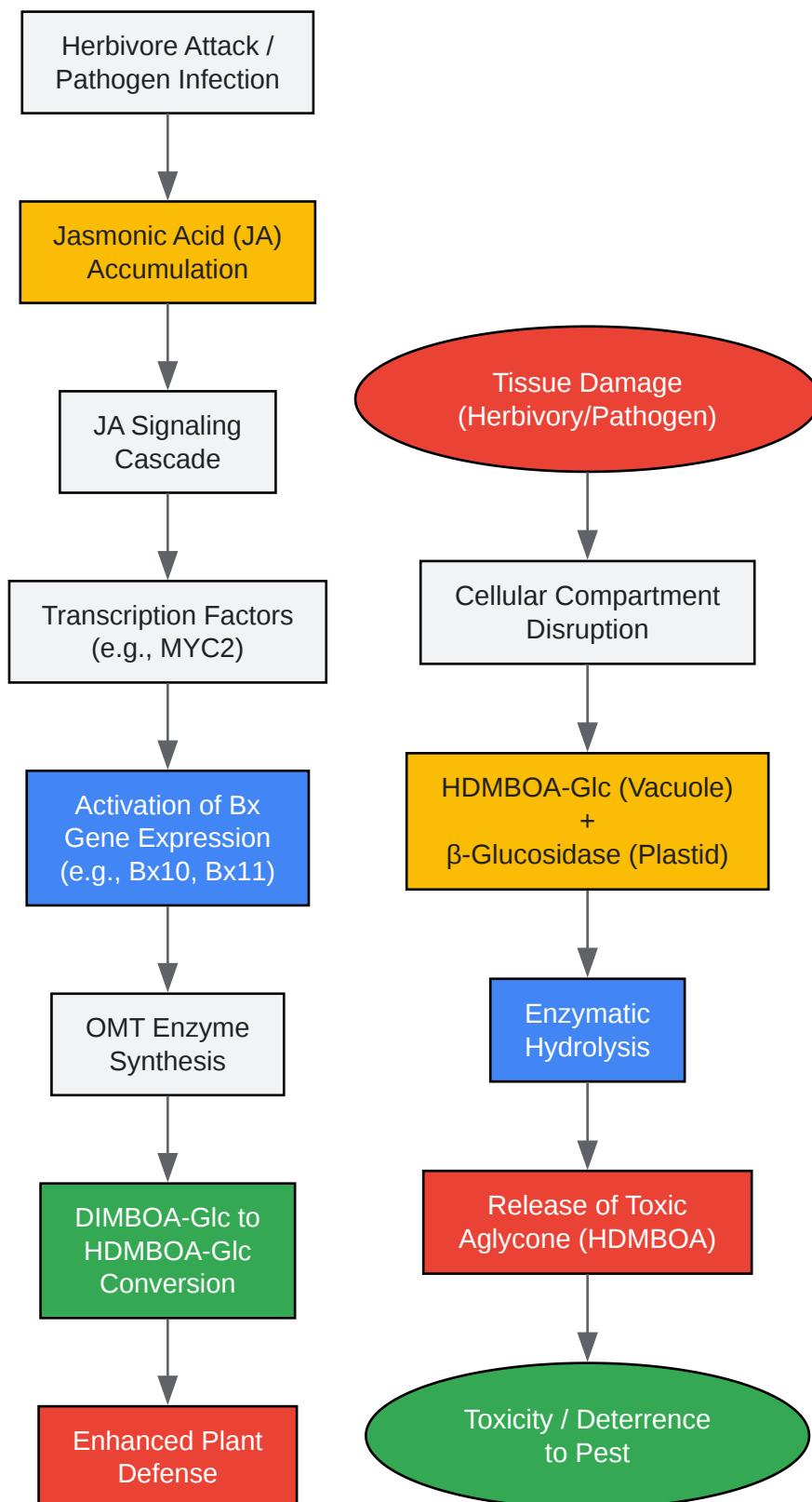
Benzoxazinoids (BXDs) are a class of indole-derived secondary metabolites that form a cornerstone of the chemical defense systems in many members of the Poaceae family (grasses), including critical agricultural crops like maize, wheat, and rye.^{[1][2]} Among these, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (**HDMBOA-Glc**) has emerged as a particularly important compound, acting as an inducible defense that enhances the plant's resistance to various biotic threats.^{[3][4]} This technical guide provides a comprehensive overview of **HDMBOA-Glc**, covering its biosynthesis, mechanism of action, regulation, and the analytical methodologies used for its study. The content is tailored for professionals in plant science, chemical ecology, and drug development seeking a deeper understanding of this potent natural product.

Chemical and Physical Properties

HDMBOA-Glc is a glycoside, meaning it consists of a sugar moiety (glucose) attached to a non-sugar aglycone.^[5] This structure renders the molecule stable, water-soluble, and non-toxic, allowing for safe storage within the plant cell's vacuole.^{[2][6]} Upon tissue damage, the glucose moiety is cleaved, releasing the biologically active and more reactive aglycone, HDMBOA.^[6]

Table 1: Chemical and Physical Properties of **HDMBOA-Glc**


Property	Value	Source(s)
IUPAC Name	(2R)-4,7-dimethoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one	[7]
Molecular Formula	C ₁₆ H ₂₁ NO ₁₀	[5] [7]
Molecular Weight	387.34 g/mol	[5] [7]
CAS Number	113565-33-6	[5]
Exact Mass	387.11654587 Da	[5] [7]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	10	[5]
SMILES	COC1=CC2=C(C=C1)N(C(=O)--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC	[7]
InChIKey	UOASSFRPBORTCT-FFNJBFXSA-N	[7]


Biosynthesis and Regulation

The biosynthesis of **HDMBOA-Glc** is a critical branch of the broader benzoxazinoid pathway. It is not synthesized de novo but is derived from the modification of a more abundant precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[\[1\]](#)[\[2\]](#)

The core benzoxazinoid pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan synthesis.[\[1\]](#) A series of enzymes encoded by the Bx gene cluster catalyze the formation of the initial benzoxazinoid structure, which is then glucosylated and modified to produce DIMBOA-Glc.[\[2\]](#)[\[8\]](#) The conversion of DIMBOA-Glc to **HDMBOA-Glc** is a key inducible

step, catalyzed by specific O-methyltransferases (OMTs).[8][9] In maize, four OMTs, encoded by the genes Bx10, Bx11, Bx12, and Bx14, are responsible for this conversion.[10][11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]
- 4. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDMBOA-Glc (113565-33-6) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HDMBOA-Glc | C16H21NO10 | CID 11079589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. Horizontal transfer and evolution of the biosynthetic gene cluster for benzoxazinoids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HDMBOA-Glc: A Key Secondary Metabolite in Grass Defense]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1263270#hdmboa-glc-as-a-secondary-metabolite-in-grasses\]](https://www.benchchem.com/product/b1263270#hdmboa-glc-as-a-secondary-metabolite-in-grasses)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com